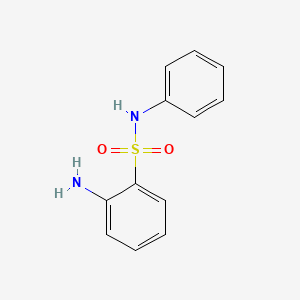

2-Amino-N-phenyl-benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUICVITVOSIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303167 | |

| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27332-20-3 | |

| Record name | 27332-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-phenylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Overview of Benzenesulfonamide Derivatives

Contemporary Significance and Emerging Research Directions for 2-Amino-N-phenyl-benzenesulfonamide

This compound, also known by its IUPAC name N-(2-aminophenyl)benzenesulfonamide, is an organic compound featuring a benzenesulfonamide (B165840) core with an amino group at the ortho position of the phenyl ring. cymitquimica.comresearchgate.net Its synthesis can be achieved through the reaction of 2-aminobenzene (aniline) with benzenesulfonyl chloride. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.3 g/mol |

| CAS Number | 27332-20-3 |

| Appearance | Solid/Powder |

| Purity | Min. 95% |

| InChI | InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H,13H2 |

Data sourced from CymitQuimica. cymitquimica.com

The contemporary significance of this compound lies primarily in its role as a key intermediate and structural motif in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Carbonic Anhydrase Inhibition: A significant area of research for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.net Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. nih.gov this compound and its derivatives have been investigated as inhibitors of these tumor-associated CA isoforms. nih.govmdpi.com The primary sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site. nih.gov

Anticancer Research: Building upon the principle of carbonic anhydrase inhibition, numerous studies have explored the anticancer potential of novel benzenesulfonamide derivatives. These compounds are often designed by attaching various heterocyclic moieties to the benzenesulfonamide scaffold to enhance their binding affinity and selectivity for specific CA isoforms or other cancer-related targets.

For instance, research has shown that benzenesulfonamide derivatives incorporating thiazolone or triazine rings exhibit significant inhibitory activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov The table below summarizes the anticancer activity of some benzenesulfonamide derivatives, highlighting the potential of this chemical class.

Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4h (vanillin tail) | MDA-MB-231 | 1.56 |

| Compound 4h (vanillin tail) | MCF-7 | 1.52 |

| Compound 4g (p-nitro aryl) | MCF-7 | 2.55 |

| Compound 4e | MDA-MB-231 | 3.58 |

| Compound 4b | MCF-7 | 3.63 |

| Compound 4c | MCF-7 | 3.67 |

| Compound 4g (p-nitro aryl) | MDA-MB-231 | 5.54 |

| Staurosporine (Control) | MCF-7 | 5.89 |

| Staurosporine (Control) | MDA-MB-231 | 7.67 |

IC₅₀ is the half maximal inhibitory concentration. Data sourced from a study on new benzenesulfonamide derivatives. nih.gov

Antimicrobial Research: While the initial focus of sulfonamides was on their antibacterial properties, research continues to explore new derivatives for their activity against various microorganisms. The core structure of this compound provides a template for developing new antimicrobial agents. For example, the synthesis of 2-aminothiazole (B372263) sulfonamide derivatives has been investigated for their antioxidant and potential antimicrobial effects. nih.gov

Synthetic Methodologies for 2 Amino N Phenyl Benzenesulfonamide and Its Analogues

Established Synthetic Routes for Benzenesulfonamide (B165840) Formation

The creation of the benzenesulfonamide backbone is a cornerstone of synthesizing these molecules. Two primary, well-established routes include nucleophilic substitution and sulfonylation-reduction sequences.

The most common and direct method for forming a sulfonamide linkage is through the nucleophilic substitution reaction between a sulfonyl chloride and an amine. sigmaaldrich.com In this reaction, the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. researchgate.net

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) generated as a byproduct, which drives the reaction to completion. google.com The choice of solvent can vary, with anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being common options.

A general scheme for this reaction is the treatment of benzenesulfonyl chloride with a primary or secondary amine. cdnsciencepub.com This reaction is highly efficient and generally proceeds to completion. researchgate.net For the synthesis of N-phenyl-benzenesulfonamide derivatives, aniline (B41778) or its substituted variants are used as the amine component. A specific method involves cooling a mixture of aniline, an alkali (like sodium hydroxide), a phase transfer catalyst, and water to below -15 °C before adding benzenesulfonyl chloride. google.com The reaction mixture is then warmed in stages to ensure completion. google.com

Table 1: Conditions for Nucleophilic Substitution in Benzenesulfonamide Synthesis

| Amine Reactant | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminophenylamine | Benzenesulfonyl chloride | Triethylamine | Anhydrous DCM or THF | 0–5°C, then RT | Not specified | |

| Dibutylamine | Benzenesulfonyl chloride | Sodium Hydroxide (1.0 M) | Aqueous | Not specified | 94% | cdnsciencepub.com |

| 1-Octylamine | Benzenesulfonyl chloride | Sodium Hydroxide (1.0 M) | Aqueous | Not specified | 98% | cdnsciencepub.com |

| Aniline | Benzenesulfonyl chloride | Alkali (e.g., NaOH) | Water/Organic Solvent with Phase Transfer Catalyst | ≤-15°C, then 15-25°C, then 70-75°C | Not specified | google.com |

An alternative and powerful strategy involves the sulfonylation of a nitro-substituted aromatic ring followed by the chemical reduction of the nitro group to an amine. This is particularly useful for synthesizing amino-substituted benzenesulfonamides where the starting amine might be difficult to acquire or handle.

The synthesis of 2-aminobenzenesulfonamide (B1663422), a key precursor, can be achieved via this route. The process starts with 2-nitrobenzenesulfonyl chloride. prepchem.com This intermediate is first reacted with ammonia (B1221849) to form 2-nitrobenzenesulfonamide. sciencemadness.org The nitro group is then reduced to the corresponding amino group. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727). chemicalbook.com

Another example is the synthesis of 2-aminophenol-4-sulfonamide, which begins with p-nitrochlorobenzene. google.com This starting material undergoes chlorosulfonation in two steps: initial sulfonation with chlorosulfonic acid, followed by chlorination with thionyl chloride to yield 4-chloro-3-nitrobenzenesulfonyl chloride. google.com This is subsequently ammoniated, hydrolyzed, and finally, the nitro group is reduced to furnish the product. google.com

Table 2: Example of a Sulfonylation-Reduction Approach

| Starting Material | Intermediate | Reduction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonamide | N/A | Pd/C catalyst, Methanol | 2-Aminobenzenesulfonamide | chemicalbook.com |

| p-Nitrochlorobenzene | 4-Chloro-3-nitrobenzenesulfonyl chloride | Not specified in detail | 2-Aminophenol-4-sulfonamide | google.com |

Approaches for Urea (B33335) Linkage Installation

Derivatives of 2-Amino-N-phenyl-benzenesulfonamide often feature additional functional groups, such as a urea linkage, which can be installed through specific chemical reactions.

A common method to introduce a phenylurea moiety is by reacting an amino-substituted benzenesulfonamide with phenyl isocyanate. This reaction proceeds via the nucleophilic attack of the free amino group on the electrophilic carbon atom of the isocyanate group.

For instance, the synthesis of N-[2-(3-Phenylureido)phenyl]benzenesulfonamide is achieved in a two-step sequence. First, N-(2-aminophenyl)benzenesulfonamide is prepared. This intermediate is then treated with phenyl isocyanate in a suitable solvent like dry dichloromethane (DCM) or dimethylformamide (DMF) at room temperature to form the final product. The reaction is typically exothermic and proceeds efficiently.

Table 3: Urea Formation via Phenyl Isocyanate

| Amine Reactant | Reagent | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| N-(2-Aminophenyl)benzenesulfonamide | Phenyl Isocyanate | Dry DCM or DMF | Room Temperature (25°C) | 2–3 hours |

Multi-step Synthetic Strategies for Derivative Libraries

To explore the structure-activity relationships of benzenesulfonamide compounds, chemists often employ multi-step strategies to generate libraries of derivatives. These strategies involve building a core scaffold and then systematically modifying it with various chemical building blocks.

One such approach was used to create a library of benzenesulfonamide-containing phenylalanine derivatives. nih.gov The synthesis started from a protected phenylalanine intermediate, which underwent acylation with Boc-glycine. After removing the Boc protecting group to expose a free amine, this amine was reacted with a diverse set of substituted benzenesulfonyl chlorides in the presence of triethylamine to yield a library of final compounds. nih.gov

Another strategy for library synthesis involves metal-catalyzed cross-coupling reactions. In the development of anti-influenza agents, a library of aniline analogues was prepared via the copper-catalyzed cross-coupling of various substituted phenyl bromides with a core amine structure. nih.gov Similarly, substituted benzenesulfonamides were synthesized from an aniline derivative through a Sandmeyer reaction, followed by treatment with ammonia, and then a copper-catalyzed cross-coupling with an amine building block. nih.gov

These multi-step sequences allow for the systematic introduction of different substituents on the benzenesulfonamide core, enabling the creation of large and diverse chemical libraries for screening purposes.

Advanced Synthetic Techniques

Beyond traditional methods, several advanced synthetic techniques have been applied to the synthesis of benzenesulfonamides to improve efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthesis : Microwave irradiation has been utilized to accelerate the synthesis of sulfonamides, offering a faster alternative to conventional heating methods. researchgate.net

Phase-Transfer Catalysis : In the reaction between aniline and benzenesulfonyl chloride, a phase-transfer catalyst can be employed in an aqueous-organic biphasic system. This technique enhances the reaction conversion rate and can reduce the occurrence of side reactions. google.com

Metal-Catalyzed Reactions : Copper-catalyzed reactions, such as the Ullmann condensation, are used for S-N bond formation, particularly for coupling aryl halides with sulfonamides. nih.gov More advanced catalytic systems, such as a ternary system of ethyltriphenylphosphonium bromide, a silver compound, and a porphyrin, have been developed for synthesizing N-tert-butyl substituted benzenesulfonamides from ethers and sulfonamides. google.com

One-Pot Procedures : Efficient one-pot syntheses have been developed where sulfonyl chlorides are generated in situ from thiols (using oxidants like N-chlorosuccinimide) and then immediately reacted with an amine in the same vessel to produce the sulfonamide. organic-chemistry.org

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry : A more recent development involves the use of sulfonyl fluorides as precursors. These are often more stable than sulfonyl chlorides and can be activated for reaction with amines using catalysts like calcium triflimide (Ca(NTf₂)₂) under mild, room-temperature conditions. organic-chemistry.org

These advanced methods represent the ongoing evolution of synthetic chemistry, providing more powerful and versatile tools for constructing complex benzenesulfonamide derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. While a specific microwave-assisted synthesis for this compound is not extensively documented, the synthesis of analogous sulfonamide derivatives has been successfully achieved using this method. For instance, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was accomplished through microwave irradiation. rsc.orgchemicalbook.comnih.gov This approach significantly reduces reaction times compared to conventional heating methods. sigmaaldrich.com

A plausible microwave-assisted route for the synthesis of this compound could involve the reaction of 2-aminobenzenesulfonamide with an appropriate phenylating agent under microwave irradiation. The general principle involves the rapid heating of the reaction mixture by microwaves, leading to a significant increase in the rate of reaction.

Table 1: General Parameters for Microwave-Assisted Synthesis of Sulfonamides

| Parameter | Value | Reference |

| Power | 300 W | nih.gov |

| Temperature | 200 °C | nih.gov |

| Time | 5-7 min | nih.gov |

| Solvent | Ethanol | nih.gov |

It is important to note that these parameters would need to be optimized for the specific synthesis of this compound.

Catalytic Approaches in Benzenesulfonamide Synthesis

Catalytic methods play a crucial role in the synthesis of benzenesulfonamides, offering high selectivity and efficiency. A key step in the synthesis of N-substituted benzenesulfonamides is the formation of the sulfonamide bond.

One of the primary routes to synthesize the core structure of this compound involves the reaction of a substituted benzenesulfonyl chloride with an aniline derivative. For instance, the synthesis of N-(2-aminophenyl)benzenesulfonamide can be achieved by reacting 2-aminophenylamine with benzenesulfonyl chloride in the presence of a base like triethylamine.

Recent advancements have focused on the use of metal catalysts to facilitate such couplings. For example, copper-catalyzed cross-coupling reactions have been employed for the synthesis of aniline analogues of benzenesulfonamides. nih.gov This typically involves the reaction of a substituted phenyl bromide with a sulfonamide in the presence of a copper catalyst, a ligand such as L-proline, and a base. nih.gov

Furthermore, ruthenium catalysts have been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols, which could be adapted for N-arylation with appropriate modifications to the catalytic system.

A general synthetic approach to this compound could involve the initial preparation of 2-nitrobenzenesulfonyl chloride, followed by reaction with aniline and subsequent reduction of the nitro group to an amino group. The synthesis of 2-aminobenzenesulfonamide has been reported from 2-nitrobenzenesulfonyl chloride. prepchem.com

Analytical Techniques for Structural Elucidation During Synthesis

The structural confirmation of this compound and its intermediates is crucial. A combination of spectroscopic techniques is typically employed for this purpose. rsc.orgnih.govgoogle.comrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amino and sulfonamide protons. The integration and splitting patterns of these signals provide valuable information about the substitution pattern and connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and any aliphatic carbons if present in analogues.

Table 2: Expected NMR Data for this compound

| Technique | Expected Chemical Shifts (ppm) |

| ¹H NMR | Aromatic protons: ~6.5-8.0 ppm, NH₂ protons: variable, NH proton: variable |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include:

N-H stretching vibrations for the primary amine and the sulfonamide group.

S=O stretching vibrations (asymmetric and symmetric) for the sulfonyl group.

C-N and C-S stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amine) | 3300-3500 | nih.gov |

| N-H Stretch (Sulfonamide) | ~3250 | nih.gov |

| S=O Asymmetric Stretch | 1300-1350 | researchgate.net |

| S=O Symmetric Stretch | 1140-1180 | researchgate.net |

| C-N Stretch | 1250-1350 | researchgate.net |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. rsc.orgchemicalbook.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nist.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. X-ray crystallography studies have been performed on related sulfonamide compounds. cymitquimica.com

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound, which can be compared with the calculated values for the proposed molecular formula to verify its purity and composition. rsc.org

Compound Names

Chemical Reactivity and Derivatization Strategies of 2 Amino N Phenyl Benzenesulfonamide

Oxidation Reactions of the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide moiety within 2-Amino-N-phenyl-benzenesulfonamide can undergo oxidation, although the conditions required are typically harsh due to the inherent stability of the sulfonyl group. Strong oxidizing agents are generally necessary to effect transformation at the sulfur atom. For structurally related benzenesulfonamide derivatives, oxidation has been achieved using powerful oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) . These reactions would likely target the sulfur atom, potentially leading to the formation of higher oxidation state sulfur species, though such transformations are less common in synthetic strategies compared to reactions at the amino group or the aromatic rings. It is important to note that the primary amino group on the phenyl ring is also susceptible to oxidation and would likely require a protecting group strategy to achieve selective oxidation at the sulfonamide.

Reduction Reactions of Related Functional Groups

Reduction reactions are pivotal in the synthesis and modification of this compound, particularly in the preparation of the core structure itself. A common synthetic route to this compound involves the reduction of the corresponding nitro-substituted precursor, 2-Nitro-N-phenyl-benzenesulfonamide. This transformation is readily achieved using standard reducing agents.

For instance, the reduction of the nitro group can be effectively carried out using sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a mixed solvent system of dichloromethane (B109758) and methanol (B129727) researchgate.net. This method provides a direct pathway to the desired 2-amino functionality. Other established methods for nitro group reduction, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reaction with metals like tin (Sn) or iron (Fe) in acidic media, are also applicable.

Furthermore, while the sulfonamide group itself is generally resistant to reduction, certain strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the S-N bond, although this is a less controlled and synthetically less utilized reaction for this class of compounds .

Nucleophilic Substitution Reactions at the Sulfonamide Group

The sulfonamide group (SO₂NH) is a key functional group in this compound, and its nitrogen atom can participate in nucleophilic substitution reactions. The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles.

One common reaction is N-alkylation. The sulfonamidate anion can be alkylated using alkyl halides or other alkylating agents to introduce substituents on the sulfonamide nitrogen. For instance, iridium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols serves as an efficient method for introducing alkyl groups nih.gov.

Another significant reaction is the cleavage of the S-N bond. Under certain conditions, this bond can be cleaved by strong nucleophiles or under reductive conditions. For example, protonation of the sulfonamide group can facilitate the cleavage of a sulfonamide bond researchgate.net. Nucleophilic substitution at the sulfur atom of the sulfonyl group is also possible, though it generally requires harsh conditions. Reagents like sodium methoxide (B1231860) have been noted to participate in such substitutions with related benzenesulfonamide structures .

A modern approach for forming S(O)₂–N bonds involves a copper and visible light-induced coupling between phenylsulfinic acid derivatives and aryl azides, offering an alternative to traditional nucleophilic substitution nih.gov.

Acylation Reactions for Moiety Introduction

The primary amino group (-NH₂) of this compound is a prime site for acylation reactions, allowing for the introduction of a wide variety of functional moieties. This reaction is fundamental in the design of new derivatives with diverse biological and chemical properties.

Acylation can be readily achieved by reacting the amino group with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For example, N-acylation of sulfonamides can be performed using N-acylbenzotriazoles in the presence of a base like sodium hydride, yielding N-acylsulfonamides in high yields epa.gov. This method is particularly advantageous when the corresponding acid chlorides are not easily accessible epa.gov.

A common strategy involves the reaction with substituted benzoyl chlorides or other acyl halides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl. This leads to the formation of the corresponding N-acylated derivatives. For instance, the synthesis of N-[2-[[(phenylamino)carbonyl]amino]phenyl]-benzenesulfonamide is achieved by first preparing N-(2-aminophenyl)benzenesulfonamide and then reacting it with phenyl isocyanate to form a urea (B33335) linkage, which is a type of acylation reaction .

The table below summarizes representative acylation reactions for introducing various moieties onto the amino group of benzenesulfonamide scaffolds.

| Acylating Agent | Moiety Introduced | Reference |

| N-acylbenzotriazoles | Acyl group | epa.gov |

| Phenyl isocyanate | Phenylurea | |

| Acyl dihalogenides | Dicarboxylic acid diamide | google.com |

| Sulfonyl chlorides | Sulfonamide | nih.gov |

Condensation Reactions for Complex Frameworks

The primary amino group of this compound also serves as a nucleophile in condensation reactions with various carbonyl compounds, leading to the formation of more complex molecular frameworks, including various heterocyclic systems.

A prominent example is the condensation with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the formation of a C=N double bond. For instance, derivatives of sulfadiazine, a related sulfonamide, readily undergo condensation with a variety of substituted aromatic aldehydes to form Schiff base derivatives wikipedia.org.

Furthermore, condensation with dicarbonyl compounds or their equivalents can lead to the formation of diverse heterocyclic rings. For example, the reaction of related 2-aminophenyl derivatives with β-ketoesters or 1,3-diketones can be used to construct quinoline (B57606) or benzodiazepine (B76468) ring systems, respectively. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of its 2-aminophenyl moiety is analogous to that of 2-aminobenzamide (B116534) derivatives, which are known to form benzothiazole (B30560) and other heterocyclic structures through condensation reactions researchgate.net. The condensation of 2-aminothiophenols with carbonyl compounds to yield 2-substituted benzothiazoles is a well-established reaction that highlights the potential of the amino group in cyclization reactions epa.gov.

Design Principles for Novel this compound Derivatives

The design of novel derivatives of this compound is guided by several key principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different structural modifications influence the desired outcomes researchgate.netnih.gov.

A primary strategy involves the modification of the substituents on both phenyl rings. Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or alkoxy groups) can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets nih.gov.

Another important design principle is the derivatization of the amino and sulfonamide groups. As discussed in the previous sections, acylation and alkylation of these groups can introduce new pharmacophores or modulate the molecule's polarity and hydrogen bonding capabilities nih.gov. For example, converting the primary amino group to a urea or thiourea (B124793) has been a successful strategy in developing compounds with enhanced biological profiles nih.gov.

Bioisosteric replacement is also a widely used principle. This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability nih.gov. For instance, a carboxylic acid group might be replaced with a sulfonamide or a tetrazole ring.

Finally, the construction of more complex, rigid, or conformationally constrained analogues through condensation and cyclization reactions is another key design strategy. This can lead to derivatives with higher binding affinity and selectivity for their targets by reducing the entropic penalty upon binding.

Biological Activity Profiles and Pharmacological Potential of Benzenesulfonamide Derivatives

Enzyme Inhibition Studies

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore known for its ability to interact with various enzyme systems. This is primarily attributed to the sulfonamide group, which can act as a zinc-binding group (ZBG) in metalloenzymes, and the phenyl ring, which allows for diverse substitutions to modulate activity and selectivity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a cornerstone of carbonic anhydrase inhibitor (CAI) development. Their mechanism of action typically involves the coordination of the sulfonamide group's nitrogen atom to the Zn(II) ion located in the active site of carbonic anhydrase (CA) enzymes. nih.gov A strategy known as the "tail approach" is frequently employed, where different chemical moieties are attached to the benzenesulfonamide scaffold. nih.gov These "tails" interact with various amino acid residues within the active site cavity, which is less conserved across different CA isoforms, thereby influencing the inhibitor's potency and selectivity. nih.govnih.gov

Derivatives of benzenesulfonamide have been extensively evaluated for their inhibitory activity against a range of human (h) carbonic anhydrase isoforms.

Cytosolic Isoforms (hCA I and hCA II): These ubiquitous isoforms are often used as a baseline for assessing inhibitor selectivity. Many benzenesulfonamide derivatives exhibit moderate inhibitory activity against hCA I and hCA II, with inhibition constants (Kᵢ) often in the medium to high nanomolar range. nih.gov For instance, a series of benzenesulfonamides synthesized via click chemistry showed Kᵢ values ranging from 41.5 to 1500 nM against hCA I and 30.1 to 755 nM against hCA II. nih.gov

Tumor-Associated Isoforms (hCA IX and XII): These isoforms are overexpressed in various cancers and are considered key therapeutic targets. nih.gov Benzenesulfonamide derivatives have been specifically designed to target hCA IX and XII with high affinity and selectivity. Many of these compounds act as potent inhibitors, with Kᵢ values in the low nanomolar and even subnanomolar range. nih.govnih.gov For example, certain benzenesulfonamides incorporating thiazol-4-one moieties or 1,3,5-triazine (B166579) linkers have demonstrated excellent, selective inhibition of hCA IX over the cytosolic isoforms. nih.govnih.govrsc.org

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various hCA isoforms.

| Derivative Class | Target Isoform | Inhibition Constant (Kᵢ / IC₅₀) | Reference |

| Benzenesulfonamides with triazine linkers | hCA IX | 38.8 nM - 134.8 nM | nih.gov |

| Benzenesulfonamides with thiazol-4-one scaffold | hCA IX | 10.93 nM - 25.06 nM | nih.gov |

| Benzenesulfonamides with thiazol-4-one scaffold | hCA II | 1.55 µM - 3.92 µM | nih.gov |

| Click-chemistry derived benzenesulfonamides | hCA IX | 1.5 nM - 38.9 nM | nih.gov |

| Click-chemistry derived benzenesulfonamides | hCA XII | 0.8 nM - 12.4 nM | nih.gov |

This table presents data for various derivatives of benzenesulfonamide, not the specific compound 2-Amino-N-phenyl-benzenesulfonamide.

The inhibition of specific CA isoforms is a validated therapeutic strategy, particularly in oncology. nih.gov Tumor-associated isoforms, especially hCA IX, are significantly overexpressed in solid hypoxic tumors. nih.gov Their activity helps cancer cells to regulate pH in the acidic tumor microenvironment, which is crucial for their survival, proliferation, and metastasis. nih.govnih.gov Therefore, potent and selective inhibitors of hCA IX are sought after as anticancer agents. By inhibiting hCA IX, these compounds can disrupt the pH-regulating mechanisms of cancer cells, leading to increased intracellular acidification and subsequent reduction in cell proliferation and survival. nih.govnih.gov The limited presence of hCA IX in healthy tissues makes it an attractive target for developing selective cancer therapies. nih.gov

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfonamides are well-known bacteriostatic antibiotics that function by inhibiting dihydropteroate synthase (DHPS). nih.gov This enzyme is critical in the bacterial folic acid synthesis pathway. Sulfonamides are structural analogues of the natural DHPS substrate, p-aminobenzoic acid (pABA). nih.gov Due to this similarity, they act as competitive inhibitors, binding to the enzyme's active site and blocking the conversion of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate and pABA into 7,8-dihydropteroate. nih.gov This inhibition halts the production of folic acid, which is an essential precursor for the synthesis of purines and pyrimidines. Without these building blocks for DNA and RNA, bacterial cells cannot replicate, leading to the cessation of population growth. nih.gov

Other Enzyme Interaction Investigations

The versatility of the benzenesulfonamide scaffold has prompted investigations into its interactions with other enzyme systems beyond carbonic anhydrases and DHPS.

Dihydrofolate Reductase (DHFR): In antimicrobial drug design, some molecules have been engineered to be dual inhibitors of both DHPS and DHFR, another key enzyme in the folate pathway. This dual inhibition provides a synergistic blockade of folic acid synthesis, potentially leading to more potent antimicrobial activity. nih.gov

Urease: Certain derivatives, such as Schiff's bases of sulphadiazine, have been synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in pathologies caused by Helicobacter pylori. nih.gov

Kinases and Other Enzymes: The broader chemical class of sulfonamides and related structures has been explored for inhibitory activity against other targets, including protein kinases, α-glucosidase, and α-amylase, demonstrating the wide-ranging biological potential of this chemical scaffold. scielo.brnih.gov Additionally, some benzenesulfonamide derivatives have been studied for their effects on cardiovascular targets like calcium channels. cerradopub.com.br

Anticancer and Antiproliferative Activities

The potent inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX, by benzenesulfonamide derivatives directly translates into significant anticancer and antiproliferative activities. nih.gov By targeting hCA IX, these compounds can effectively suppress the growth of cancer cells, especially under the hypoxic conditions prevalent in solid tumors.

Numerous studies have demonstrated the efficacy of benzenesulfonamide derivatives against various cancer cell lines. For example, a series of compounds featuring a thiazol-4-one ring fused with the benzenesulfonamide scaffold showed significant growth inhibition against breast cancer cell lines. nih.govrsc.org In another study, benzenesulfonamides incorporating a 1,3,5-triazine linker were evaluated against the National Cancer Institute's panel of 60 cancer cell lines, with specific derivatives showing notable activity against breast cancer and leukemia cell lines under hypoxic conditions. nih.gov The anticancer mechanism of one such derivative was shown to involve cell cycle arrest and the induction of apoptosis, as indicated by an increase in cleaved caspases 3 and 9. nih.gov

The antiproliferative effects of selected benzenesulfonamide derivatives are highlighted in the table below.

| Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| Thiazol-4-one benzenesulfonamide (4b) | Breast (MCF-7) | IC₅₀ | 3.63 µM | nih.gov |

| Thiazol-4-one benzenesulfonamide (4c) | Breast (MCF-7) | IC₅₀ | 3.67 µM | nih.gov |

| Triazine-linked benzenesulfonamide (12d) | Breast (MDA-MB-468) | % Growth Inhibition | 62% | nih.gov |

| Triazine-linked benzenesulfonamide (12d) | Breast (MDA-MB-468) | IC₅₀ (hypoxic) | 3.99 µM | nih.gov |

| Triazine-linked benzenesulfonamide (12i) | Breast (MDA-MB-468) | IC₅₀ (hypoxic) | 1.48 µM | nih.gov |

| Triazine-linked benzenesulfonamide (12d) | Leukemia (CCRF-CEM) | IC₅₀ (hypoxic) | 4.51 µM | nih.gov |

This table presents data for various derivatives of benzenesulfonamide, not the specific compound this compound.

Efficacy Against Various Cancer Cell Lines

Recent research has highlighted the potent cytotoxic effects of benzenesulfonamide derivatives against several human cancer cell lines. Notably, these compounds have shown significant activity against breast cancer cell lines, including MDA-MB-231, MCF-7, and MDA-MB-468. nih.govnih.gov

Studies have demonstrated that certain sulfonamide derivatives exhibit considerable cytotoxic effects on HeLa and MCF-7 cells. nih.gov Furthermore, they have been found to be particularly effective against the MDA-MB-468 cell line at lower concentrations, reducing cell survival to less than 50%. nih.gov The calculated IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be less than 30 μM for MDA-MB-468, less than 128 μM for MCF-7, and less than 360 μM for HeLa cells. nih.gov

The following table provides an overview of the IC50 values for select sulfonamide derivatives against different cancer cell lines.

| Cell Line | IC50 (μM) |

| MDA-MB-468 | < 30 |

| MCF-7 | < 128 |

| HeLa | < 360 |

In the context of triple-negative breast cancer (TNBC), benzenesulfonamide-bearing imidazole (B134444) derivatives have also been investigated. nih.gov These compounds displayed varying levels of activity against the human triple-negative breast cancer cell line MDA-MB-231. nih.gov Specifically, derivatives containing 4-chloro and 3,4-dichloro substituents in the benzene (B151609) ring, along with 2-ethylthio and 3-ethyl groups in the imidazole ring, were identified as the most active compounds. nih.gov

Induction of Apoptosis in Cancer Cells

A key mechanism through which benzenesulfonamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. nih.govnih.gov

One particular derivative, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), has been identified as a potent inducer of apoptosis. nih.gov Prolonged treatment of Jurkat T cells with QBS resulted in hallmark signs of apoptosis, including DNA fragmentation, the release of cytochrome C from the mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, the number of cells in the sub-G1 phase, which is indicative of apoptosis, increased significantly. nih.gov The apoptotic effects of QBS were found to be dependent on caspases, as a pan-caspase inhibitor, z-VAD-fmk, was able to block QBS-induced apoptosis. nih.gov

Selective inhibitors of carbonic anhydrase (CA) IX and XII, which are often overexpressed in tumor cells, have also been shown to trigger apoptosis. nih.gov Inhibition of CA IX activity can lead to both apoptosis and ferroptosis, a form of iron-dependent cell death. nih.gov This has been observed in a variety of cancer cell lines, including those from melanoma, breast, and pancreatic cancers. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, benzenesulfonamide derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This prevents the cancer cells from dividing and growing.

Treatment of Jurkat T cells with 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) has been shown to induce cell cycle arrest at the G2 phase. nih.gov This was evidenced by an increase in the levels of cyclin B1 and phosphorylated-cdc2, coupled with a reduction in the activity of the cdc2 kinase. nih.gov

Other studies have reported that different benzenesulfonamide derivatives can cause cell cycle arrest at the G0/G1 and S phases. For instance, indisulam, a bisulfonamide compound, is known to arrest the cell cycle at the G1/S transition. mdpi.com Similarly, some phenolic compounds have been found to induce G1/S phase cell cycle arrest in glioblastoma cells. nih.gov The natural compound trichodermin (B1214609) has also been shown to induce G0/G1 cell cycle arrest in ovarian cancer cells. mdpi.com In some cases, compounds can induce arrest in the S and sub-G1 phases. researchgate.net

Antitumor Potential Under Hypoxic Conditions

Solid tumors often contain regions of low oxygen, known as hypoxia. nih.gov Cancer cells that adapt to these hypoxic conditions are often more resistant to conventional therapies like radiation and chemotherapy. nih.gov Benzenesulfonamide derivatives have shown promise as antitumor agents that can be effective even in these challenging hypoxic environments.

The overexpression of carbonic anhydrase IX (CA IX) is a key adaptation of tumor cells to hypoxia. nih.gov By inhibiting CA IX, certain benzenesulfonamide derivatives can disrupt the tumor's ability to survive and proliferate in low-oxygen conditions. nih.govnih.gov This makes them attractive candidates for targeting hypoxic tumors. The inhibition of CA IX can lead to a reversal of the pH changes associated with hypoxia, thereby sensitizing the cancer cells to other treatments. nih.gov

Antimicrobial and Antibacterial Activities

Beyond their anticancer properties, benzenesulfonamide derivatives also exhibit a broad spectrum of antimicrobial and antibacterial activities.

Efficacy Against Bacterial Strains

Sulfonamides have a long history as antibacterial agents. nih.gov They act as competitive antagonists of 4-aminobenzoic acid, which is essential for the synthesis of folic acid in bacteria. nih.gov By inhibiting this pathway, sulfonamides have a bacteriostatic effect, hindering bacterial growth and replication. nih.gov

Numerous studies have demonstrated the efficacy of benzenesulfonamide derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

| Staphylococcus aureus | Sensitive who.intsciforum.net |

| Klebsiella pneumoniae | Sensitive nih.gov |

| Escherichia coli | Sensitive who.intsciforum.net |

Specifically, certain amino acid conjugates of sulfonamides have shown marked activity against E. coli and S. aureus. who.int One study found that a particular compound exhibited a maximum zone of inhibition of 23.2±0.55mm against the Gram-positive bacterium S. aureus. who.int In another study, N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. sciforum.net Furthermore, novel 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov N-Phenyl-2-aminothiazoles have also shown potent activity against multidrug-resistant staphylococcal isolates. nih.gov

Antifungal Activities

In addition to their antibacterial effects, benzenesulfonamide derivatives have also demonstrated significant antifungal properties. who.intnih.govnih.gov

Synthesized amino acid conjugates of sulfonamides have exhibited excellent antifungal activities against tested fungi. who.int Another study reported that a series of novel sulfonyl-containing compounds showed diverse and obvious fungicidal activity against various phytopathogenic fungi. nih.gov Specifically, certain derivatives displayed wide-spectrum antifungal activity, with one compound showing excellent activity against all tested phytopathogenic fungi. nih.gov

Furthermore, arylsulfonamide-type compounds have been screened against a range of Candida species. nih.gov One study demonstrated the fungicidal potential of two sulfonamide-based compounds against Candida glabrata. nih.gov The development of novel antifungal agents is crucial due to the increase in antifungal resistance. nih.gov

Anti-biofilm Activities

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. This protective environment makes them notoriously resistant to conventional antimicrobial agents. The search for novel anti-biofilm compounds is a critical area of research to combat persistent and chronic infections.

Recent studies have highlighted the potential of benzenesulfonamide derivatives as anti-biofilm agents. For instance, a series of new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their antibacterial and anti-biofilm activities. nih.gov Notably, certain analogues demonstrated significant inhibition of biofilm formation in pathogenic bacteria. nih.gov Specifically, compounds 4g and 4h in one study showed potent anti-biofilm inhibition of 79.46% and 77.52%, respectively, against Klebsiella pneumoniae. nih.gov Another study focusing on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety found that the most potent compound could inhibit biofilm extension by 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans at a concentration of 10.0 µg/mL. nih.gov This activity is thought to be related to the inhibition of carbonic anhydrases present in bacteria, which interferes with their growth and biofilm formation. nih.gov

While these findings are promising for the benzenesulfonamide class, specific research on the anti-biofilm properties of this compound is not extensively detailed in the reviewed literature. However, the general efficacy of related compounds suggests that it could be a candidate for further investigation in this area.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes. mdpi.com Consequently, there is a significant interest in developing new anti-inflammatory agents with improved selectivity and safety profiles.

Benzenesulfonamide derivatives have emerged as a promising class of anti-inflammatory agents, often through the selective inhibition of COX-2. mdpi.comnih.gov The thiazolidinone derivatives of benzenesulfonamide, for example, have been investigated for their COX-2 inhibitory and in vivo anti-inflammatory activities. nih.gov In one study, several derivatives showed significant percentage inhibition of COX-2, with one compound, in particular, demonstrating more selective inhibition than the well-known drug celecoxib. nih.gov Another study on novel benzenesulfonamide derivatives bearing carboxamide functionality revealed potent in vivo anti-inflammatory activity, with some compounds showing a 94.69% inhibition of inflammation at the first hour of testing, which was superior to the standard drug indomethacin (B1671933) (78.76%). nih.govfrontiersin.org

The anti-inflammatory mechanism of some benzenesulfonamide derivatives is linked to their ability to suppress pro-inflammatory mediators. mdpi.com For example, certain 1,3,5-triazine derivatives of benzenesulfonamide have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as decrease COX-1 and COX-2 levels. mdpi.com While the broader class of benzenesulfonamides shows significant anti-inflammatory potential, specific studies detailing the anti-inflammatory properties of this compound are limited in the available literature.

Cardiovascular System Modulation

The cardiovascular effects of benzenesulfonamide derivatives are an area of active investigation, with studies exploring their impact on various physiological parameters.

Recent research using an isolated rat heart model has shed light on the effects of benzenesulfonamide and its derivatives on perfusion pressure and coronary resistance. researchgate.netcerradopub.com.br In these studies, isolated hearts were perfused at a constant flow rate to assess changes in cardiovascular parameters upon administration of the compounds. researchgate.net

The findings indicated that while benzenesulfonamide itself had a certain effect, specific derivatives demonstrated more significant activity. researchgate.netresearchgate.net For instance, the compound 4-(2-amino-ethyl)-benzenesulfonamide was found to decrease perfusion pressure in a time-dependent manner. researchgate.netcerradopub.com.br This derivative also led to a reduction in coronary resistance compared to both control conditions and other tested benzenesulfonamide derivatives. cerradopub.com.brresearchgate.net These results suggest that structural modifications to the benzenesulfonamide backbone can lead to compounds with potent vasodilatory effects.

The mechanism underlying the observed cardiovascular effects of some benzenesulfonamide derivatives may involve their interaction with ion channels, particularly calcium channels. cerradopub.com.br Theoretical docking studies have been employed to explore these potential interactions.

For the derivative 4-(2-aminoethyl)benzenesulfonamide, which demonstrated a notable decrease in perfusion pressure and coronary resistance, docking analysis suggested a possible interaction with the L-type calcium channel. cerradopub.com.br The theoretical data indicated that this compound could interact with specific amino acid residues, such as Glu614 and Ala320, on the protein surface of the calcium channel. cerradopub.com.br This interaction could lead to the formation of a ligand-calcium channel complex, resulting in channel inhibition and subsequent vasodilation. cerradopub.com.br

Furthermore, research into phenoxyaniline (B8288346) and sulfonamide analogues has identified potent inhibitors of N-type (CaV2.2) calcium channels, which are promising targets for the treatment of neuropathic pain. nih.gov This highlights the potential for benzenesulfonamide derivatives to modulate various types of calcium channels, although specific data on this compound's interaction with these channels is not yet available.

Potential in Neurological Applications (e.g., Anticonvulsant activity)

The benzenesulfonamide scaffold has been extensively explored for its potential in treating neurological disorders, particularly epilepsy. Several derivatives have shown significant anticonvulsant activity in preclinical models. nih.govnih.gov

The mechanism of action for many of these compounds is believed to be the inhibition of carbonic anhydrase (CA) isoforms, particularly those related to epileptogenesis, such as hCA II and hCA VII. nih.govacs.org Novel series of benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of these CA isoforms, with some compounds effectively abolishing seizures in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced convulsion models. nih.govnih.govacs.org Certain derivatives have demonstrated a long duration of action and a good safety profile in preliminary studies. nih.govacs.org

While the general class of benzenesulfonamides shows great promise as a source of new anticonvulsant drugs, specific research on the anticonvulsant activity of this compound is not prominently featured in the reviewed literature.

Other Pharmacological Activities (e.g., Hypoglycemic, Diuretic, Antiglaucoma)

The therapeutic potential of benzenesulfonamide derivatives extends beyond the previously mentioned applications, encompassing a range of other pharmacological activities.

Hypoglycemic Activity: Certain benzenesulfonamide derivatives, specifically the sulfonylureas, are well-established treatments for type 2 diabetes mellitus. drugbank.comnih.gov Their mechanism involves the closure of ATP-sensitive potassium channels in pancreatic beta-cells, which stimulates insulin (B600854) secretion. nih.gov

Diuretic Activity: The diuretic properties of benzenesulfonamides are also well-documented. drugbank.com Some derivatives act as inhibitors of urea (B33335) transporters (UTs), which play a role in the urine-concentrating mechanism, making them targets for the development of salt-sparing diuretics. nih.gov

Antiglaucoma Activity: Inhibition of carbonic anhydrase is also the mechanism behind the use of benzenesulfonamide derivatives as antiglaucoma agents. nih.govnih.gov By inhibiting CA isozymes CA II and IV in the ciliary body of the eye, these compounds reduce the secretion of aqueous humor, thereby lowering intraocular pressure. nih.gov Topical formulations of these derivatives have shown good in vivo activity and a prolonged duration of action. nih.gov

The diverse pharmacological profile of the benzenesulfonamide class underscores its importance in drug discovery. While specific data for this compound in these particular applications is not extensively covered in the available research, the broad activity of its structural relatives suggests potential avenues for future investigation.

Mechanistic Investigations of 2 Amino N Phenyl Benzenesulfonamide Action

Identification of Molecular Targets and Binding Interactions

Research has identified that benzenesulfonamide (B165840) derivatives, the class to which 2-Amino-N-phenyl-benzenesulfonamide belongs, interact with several key enzymes. The primary targets include carbonic anhydrases (CAs) and, in microorganisms, dihydropteroate (B1496061) synthase (DHPS).

Carbonic Anhydrases (CAs): Benzenesulfonamides are well-established inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. mdpi.com The inhibitory mechanism relies on the coordination of the sulfonamide group (SO₂NH₂) with the Zn²⁺ ion located in the active site of the enzyme. nih.gov This interaction is fundamental to their inhibitory effect. Further binding affinity is achieved through van der Waals interactions between the compound's phenyl rings and hydrophobic residues within the active site, such as Gln92, Val121, Phe131, Leu198, and Thr200 in human carbonic anhydrase II (hCA II). nih.gov The substituents on the benzenesulfonamide scaffold can form additional contacts with both hydrophobic and hydrophilic regions of the active site, which influences the binding affinity and selectivity toward different CA isoforms. nih.gov

Dihydropteroate Synthase (DHPS): In many microorganisms, the primary target is dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. researchgate.netnih.gov Sulfonamides act as competitive inhibitors of this enzyme by mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.gov This prevents the condensation of pABA with dihydropteridine pyrophosphate (DHPPP), a critical step in the synthesis of dihydrofolate. nih.gov

Other Potential Targets: Studies on structurally related compounds suggest other potential molecular targets. For instance, some benzenesulfonamide derivatives have been shown to interact with HIV-1 capsid protein, indicating a different mode of antiviral action. nih.gov Additionally, theoretical docking studies on related molecules like 4-(2-aminoethyl)-benzenesulfonamide suggest potential interactions with calcium channels, specifically with amino acid residues such as Glu614 and Ala320. cerradopub.com.br

| Molecular Target | Binding Interaction Details | Key Interacting Residues (if known) | References |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | The sulfonamide group coordinates with the catalytic Zn²⁺ ion. The phenyl ring establishes van der Waals interactions. | Gln92, Val121, Phe131, Leu198, Thr200 | nih.gov |

| Dihydropteroate Synthase (DHPS) | Competitive inhibition; the molecule mimics the natural substrate p-aminobenzoic acid (pABA) and binds to the active site. | PABA-binding pocket | nih.gov |

| Calcium Channels (theoretical) | Hydrogen bonding interactions with the protein surface. | Glu614, Ala320 | cerradopub.com.br |

| HIV-1 Capsid Protein (CA) | Binding to the capsid protein, demonstrated by Surface Plasmon Resonance (SPR) studies for derivative compounds. | Not specified | nih.gov |

Alteration of Cellular Physiological Processes (e.g., pH Regulation)

The inhibition of molecular targets by this compound leads to significant alterations in cellular physiology.

pH Regulation: Carbonic anhydrases play a vital role in maintaining acid-base balance. mdpi.com By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt normal pH regulation. For instance, the inhibition of tumor-associated isoforms like CA IX, which are upregulated in hypoxic cancer cells to manage acidosis, can lead to a reversal of intracellular pH alkalinization. nih.gov This disruption of pH homeostasis can impair cancer cell proliferation and enhance the efficacy of other therapies. nih.gov

Disruption of Macromolecule Synthesis: The most profound physiological alteration caused by sulfonamides in microorganisms is the cessation of growth and replication. researchgate.net This is a direct consequence of inhibiting the folic acid pathway. The resulting depletion of tetrahydrofolate, a vital cofactor, halts the synthesis of essential amino acids (like methionine) and nucleotides (purines and thymidine), which are the necessary precursors for DNA and RNA synthesis. youtube.com

Influence on Folic Acid Synthesis Pathways in Microorganisms

In bacteria and other microorganisms that synthesize their own folic acid, the benzenesulfonamide moiety is a potent inhibitor of this essential pathway. researchgate.net Unlike humans, who obtain folic acid from their diet, these organisms rely on the de novo synthesis pathway, making it an excellent target for antimicrobial agents. youtube.com

The mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS). researchgate.netnih.gov

Competition with pABA: this compound is a structural analog of p-aminobenzoic acid (pABA). researchgate.net

Enzyme Inhibition: Due to this structural similarity, DHPS mistakenly binds to the sulfonamide instead of its natural substrate, pABA. nih.gov

Blocked Synthesis: This binding competitively blocks the enzyme from catalyzing the reaction between pABA and 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP). nih.gov

Folate Depletion: The inhibition of this step prevents the formation of 7,8-dihydropteroate, the immediate precursor to dihydrofolate (DHF). nih.govnih.gov The subsequent lack of DHF, and its reduced form tetrahydrofolate (THF), disrupts the synthesis of nucleotides and amino acids, ultimately leading to bacteriostasis (inhibition of growth and reproduction). researchgate.net

Evidence from studies on yeast demonstrates that mutants unable to form the sulfa-dihydropteroate analog are insensitive to sulfa drugs, confirming that the inhibitory action occurs through this pathway. nih.gov

Elucidation of Structural Features Influencing Mechanism of Action

The specific biological activity of a benzenesulfonamide derivative is highly dependent on its molecular structure. The relationship between structural features and the mechanism of action has been extensively studied, particularly in the context of carbonic anhydrase inhibition.

The Core Scaffold: The benzenesulfonamide scaffold is the foundational element for activity against CAs. The sulfonamide group itself functions as the "zinc-binding group" (ZBG), which is essential for potent coordination to the zinc ion in the enzyme's active site. nih.gov

The "Tail Approach": Modifications to the part of the molecule extending away from the zinc-binding group, often called the "tail," are critical for determining affinity and isoform selectivity. nih.gov

Substituents on the Phenyl Ring: Adding different chemical groups to the phenyl ring can enhance interactions with specific amino acid residues in the active site. For example, studies on related compounds show that adding a chlorine atom can increase binding affinity for several CA isozymes by as much as 40-fold for certain isoforms. mdpi.com

Linker Groups: The nature of the chemical linker between the benzenesulfonamide core and other parts of the molecule can influence how the inhibitor positions itself within the enzyme's active site. The use of different linkers, such as oligoglycine chains, has been explored to probe secondary binding sites near the primary active site. harvard.edu

Hydrophobicity: The hydrophobicity of substituents plays a significant role. In some series of inhibitors, compounds terminated with large, hydrophobic aromatic side-chains demonstrate the tightest binding, suggesting an association with hydrophobic patches on the enzyme surface. harvard.edu

| Structural Feature | Influence on Mechanism of Action | Example | References |

|---|---|---|---|

| Sulfonamide Group (-SO₂NH₂) | Acts as the primary zinc-binding group (ZBG), essential for coordinating with the Zn²⁺ in the active site of carbonic anhydrases. | Core feature of all benzenesulfonamide CA inhibitors. | nih.govnih.gov |

| Phenyl Ring Substitutions | Modifies binding affinity and isoform selectivity by interacting with hydrophobic and hydrophilic pockets of the active site. | Chlorination of the benzene (B151609) ring increased affinity for CAI and CAXIII by ~40-fold in related compounds. | mdpi.comnih.gov |

| Hydrophobic "Tail" | Enhances binding through interactions with hydrophobic surfaces of the enzyme. | Inhibitors terminated with hydrophobic amino acids showed significantly enhanced binding to carbonic anhydrase II. | harvard.edu |

| Amino Group (-NH₂) | Acts as the key structural mimic of p-aminobenzoic acid (PABA), enabling competitive inhibition of dihydropteroate synthase. | The 2-amino position is critical for its role as an antimicrobial. | researchgate.netnih.gov |

Structure Activity Relationships Sar and Rational Drug Design

Systematic Substituent Modification Effects on Bioactivity

The biological activity of 2-Amino-N-phenyl-benzenesulfonamide derivatives can be significantly altered by the systematic modification of substituents on the aromatic rings and the sulfonamide group. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

For instance, in a series of benzamidothiazole derivatives, which share structural similarities with the benzenesulfonamide (B165840) core, modifications at various sites have been systematically explored. The introduction of a 2,5-dimethylphenyl group on the thiazole (B1198619) ring was found to be crucial for activity. Replacing the phenyl ring with smaller, nonpolar aliphatic groups like methyl, ethyl, or propyl resulted in inactive compounds, highlighting the necessity of a bis-substituted phenyl group for biological function. nih.gov Furthermore, spacing the 2,5-dimethylphenyl substituent away from the core ring with a methylene (B1212753) unit also led to a loss of activity, suggesting that a specific bi-aryl conformation is likely required for interaction with the target. nih.gov

The following table summarizes the effects of specific substitutions on the bioactivity of related heterocyclic sulfonamide structures:

| Compound/Series | Modification | Effect on Bioactivity |

| Thiazole Derivatives | Replacement of 2,5-dimethylphenyl with small aliphatic groups (methyl, ethyl, propyl) | Inactive |

| Thiazole Derivatives | Spacing the 2,5-dimethylphenyl group with a methylene unit | Inactive |

| Thiazole Derivatives | Replacement of methyl groups with bromo substituents on the phenyl ring | Inactive |

This table illustrates how minor structural changes can lead to significant shifts in biological activity, a key principle in SAR studies.

Influence of Linker Modifications (e.g., cyclic vs. linear linkers)

In the design of carbonic anhydrase (CA) inhibitors based on the benzenesulfonamide scaffold, the influence of linker flexibility has been a key area of investigation. One strategy involves incorporating a ureido linker between the benzenesulfonamide zinc-binding group and the "tail" of the inhibitor. This flexible linker allows the tail portion to orient itself optimally within the active site, thereby enhancing isoform specificity. nih.gov

Researchers have also explored the use of both rigid and flexible linkers to connect the benzenesulfonamide core to other moieties like s-triazine. nih.gov In one study, a series of compounds with a flexible hydrazone linker was compared to a series where the linker was rigidified by incorporation into a five-membered heterocyclic ring. nih.gov This approach aimed to resolve the dilemma of selectivity for different carbonic anhydrase isoforms. nih.gov The results indicated that the nature of the linker significantly impacted both potency and selectivity. For example, an analogue with a pyrazoline linker (a cyclic structure) demonstrated extraordinarily high selectivity for the hCA IX isoform over the hCA I isoform. nih.gov

The table below illustrates the impact of linker modifications on the inhibitory activity and selectivity of benzenesulfonamide-based carbonic anhydrase inhibitors:

| Linker Type | Example Moiety | Observed Effect |

| Flexible | Ureido | Enhances flexibility for optimal orientation in the active site, improving isoenzyme specificity. nih.gov |

| Flexible | Hydrazone | Used to connect different lipophilic tails. nih.gov |

| Rigid (Cyclic) | Pyrazoline | Resulted in exceptionally high selectivity for hCA IX over hCA I. nih.gov |

This data underscores the importance of the linker in fine-tuning the pharmacological profile of benzenesulfonamide derivatives.

Impact of Peripheral Ring Modifications (e.g., thiophene (B33073) vs. phenyl)

The substitution of a peripheral phenyl ring with other aromatic or heteroaromatic systems, such as thiophene, is a common strategy in medicinal chemistry to modulate a compound's properties. These modifications can alter the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding, all of which can influence biological activity.

In studies of cytotoxic agents based on 2-phenyl-benzo[b]thiophenes, the nature of the aromatic system is a key determinant of activity. nih.gov While this research focuses on a different core, the principles are applicable to the broader class of aromatic sulfonamides. The replacement of a phenyl ring with a thiophene ring can lead to significant changes in biological activity. Thiophenes are known to be bioisosteres of the phenyl ring, meaning they have similar steric and electronic properties and can often substitute for a phenyl group without a dramatic loss of activity, and in some cases, can even enhance it.

For example, in the development of inhibitors for certain enzymes, the replacement of a phenyl group with a thiophene ring has been shown to be a viable strategy. The specific biological context and the nature of the target protein will ultimately determine whether a phenyl or thiophene ring is preferred for optimal interaction.

Role of Intramolecular Hydrogen Bonding in Bioactivity

Intramolecular hydrogen bonds (IMHBs) can play a critical role in defining the three-dimensional shape of a molecule, which in turn can significantly influence its biological activity. nih.gov An IMHB can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially leading to a stronger interaction. nih.gov

In the context of aminophenol derivatives, which share some structural features with 2-aminobenzenesulfonamides, the formation of intramolecular hydrogen bonds is characteristic of structures with antiviral properties. researchgate.net Specifically, the formation of O-H...N hydrogen bonds has been linked to activity against herpesviruses. researchgate.net Quantum-chemical calculations have shown that these biologically active structures are characterized by a high proton-acceptor ability of the hydroxyl group's oxygen atom. researchgate.net

For ortho-(4-tolylsulfonamido)benzamides, a related class of compounds, intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen atom has been observed in both solution and solid states. nih.gov This interaction leads to the formation of a stable six-membered hydrogen-bonded ring. nih.gov Such IMHBs can lock the molecule into a specific conformation, which may be the preferred conformation for binding to a biological target. nih.gov However, the impact of IMHBs on bioactivity is not always straightforward. While they can stabilize a bioactive conformation, in other cases, they might favor a conformation that is inactive. nih.gov

The following table highlights the types of intramolecular hydrogen bonds observed in related structures and their potential impact on bioactivity:

| Compound Class | Type of IMHB | Observed or Proposed Effect |

| Aminophenols | O-H...N | Associated with antiviral activity. researchgate.net |

| Aminophenols | O-H...O=C | Formation of intramolecular hydrogen bonds. researchgate.net |

| Ortho-(4-tolylsulfonamido)benzamides | N-H(sulfonamide)...O=C(amide) | Formation of a stable six-membered ring, pre-organizing the molecule's conformation. nih.gov |

This information emphasizes the dual role of IMHBs as both a design element to enhance affinity and a potential factor to consider for avoiding inactive conformations.

Prodrug Design Strategies for Enhanced Pharmacological Profiles

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility or rapid metabolism. nih.gov

For compounds with a core structure like this compound, several prodrug strategies could be envisioned. If the primary amino group is essential for activity, it could be temporarily masked with a group that is cleaved in vivo to release the active amine. One innovative method involves the release of amide groups through a pathway employing a Curtius rearrangement. nih.gov This approach involves N-acyl glycine (B1666218) derivatives that can be converted to an isocyanate, which then reacts to form a carbamate-protected aminal species that can be designed for conditionally controlled amide release. nih.gov

Another strategy, termed "strategy-level prodrug synthesis," involves incorporating a precursor to a reactive group early in the synthesis. nih.gov This allows for more flexibility in the choice of linkers, potentially leading to more stable prodrugs. nih.gov For example, the reduction of amine N-oxides to amines under hypoxic conditions is a well-established prodrug activation mechanism. nih.gov

Common prodrug approaches for amine- and sulfonamide-containing compounds include:

Phosphate Prodrugs: To improve aqueous solubility. nih.gov

Amino Acid Prodrugs: To engage active transport mechanisms and improve permeability. nih.gov

N-Acyl Migration Prodrugs: To enhance solubility. nih.gov

Optimization of Binding Affinity and Target Selectivity

Optimizing the binding affinity and selectivity of a drug candidate for its intended target is a cornerstone of rational drug design. This involves fine-tuning the structure of the lead compound to maximize favorable interactions with the target's binding site while minimizing interactions with off-target proteins.

For benzenesulfonamide derivatives targeting the angiotensin II type 2 (AT2) receptor, minor changes in the substituents on the sulfonamide group have been shown to affect not only the selectivity between different receptor subtypes but also the functional activity of the compounds (i.e., whether they act as agonists or antagonists). nih.gov In one study, a series of heterocyclic substituted benzenesulfonamides were designed, and their binding affinities for the AT1 and AT2 receptors were evaluated. nih.gov While some compounds showed low affinity and selectivity, others exhibited moderate selectivity for the AT2 receptor. nih.gov Notably, compound 8l in this series displayed selectivity for the AT2 receptor comparable to a known reference compound, PD123,319. nih.gov

Molecular docking studies can provide valuable insights into the binding modes of these compounds, helping to rationalize the observed SAR and guide further optimization. nih.gov By understanding how a compound interacts with the amino acid residues in the binding pocket, medicinal chemists can make informed decisions about which structural modifications are likely to improve affinity and selectivity. biorxiv.org

The following table presents data for selected benzenesulfonamide derivatives and their binding affinities for the AT2 receptor:

| Compound | Binding Affinity (Ki) for AT2 Receptor | Selectivity Profile |

| 8d | Moderate | Moderate selectivity for AT2 |

| 8h | Moderate | Moderate selectivity for AT2 |

| 8i | Moderate | Moderate selectivity for AT2 |

| 8j | Moderate | Moderate selectivity for AT2 (agonist activity) |

| 8l | Similar to PD123,319 | Modest selectivity for AT2 |

| 9h | Moderate | Moderate selectivity for AT2 |

This data, from a study on AT2 receptor antagonists, illustrates the subtle structural modifications that can lead to significant changes in binding affinity and selectivity. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.